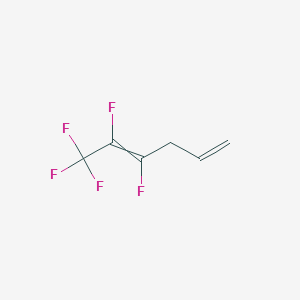
4,5,6,6,6-Pentafluorohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,6,6-Pentafluorohexa-1,4-diene is a fluorinated diene compound characterized by the presence of five fluorine atoms attached to a hexadiene backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,6,6-Pentafluorohexa-1,4-diene typically involves the fluorination of hexadiene precursors. One common method includes the use of selective fluorinating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and advanced fluorination techniques can enhance yield and selectivity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with fluorinated compounds .
化学反応の分析
Types of Reactions: 4,5,6,6,6-Pentafluorohexa-1,4-diene undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often facilitated by strong nucleophiles and appropriate solvents.
Common Reagents and Conditions:
Electrophiles: HBr, HCl, and other halogen acids for addition reactions.
Nucleophiles: Organometallic reagents, such as Grignard reagents, for substitution reactions.
Conditions: Low temperatures for kinetic control and higher temperatures for thermodynamic control in addition reactions.
Major Products: The major products of these reactions include various halogenated and substituted hexadiene derivatives, which can be further utilized in organic synthesis and material applications .
科学的研究の応用
作用機序
The mechanism of action of 4,5,6,6,6-Pentafluorohexa-1,4-diene in chemical reactions involves the interaction of its fluorinated double bonds with various reagents. The presence of electron-withdrawing fluorine atoms influences the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
1,1,1,2,3-Pentafluorohexa-2,5-diene: Another fluorinated diene with similar reactivity but different substitution patterns.
Fluorinated Triphenylenes: Compounds with fluorine atoms attached to aromatic cores, used in liquid crystal applications.
Uniqueness: 4,5,6,6,6-Pentafluorohexa-1,4-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo selective addition and substitution reactions makes it a valuable compound in various research and industrial applications .
生物活性
4,5,6,6,6-Pentafluorohexa-1,4-diene is a fluorinated diene with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine atoms, enhances its reactivity and interaction with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have shown that the compound exhibits:
- Inhibition of Enzymatic Activity : It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This selective inhibition may reduce side effects commonly associated with non-selective COX inhibitors.
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. This inhibition leads to anti-proliferative effects in tumor cell lines.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
-
Study on COX Inhibition :
- Objective : To evaluate the selectivity of this compound derivatives as COX inhibitors.
- Findings : A derivative exhibited an IC50 value of 0.80 μM for COX-1 and 210 μM for COX-2. This selectivity suggests potential for developing safer analgesics.
-
Anticancer Activity :
- Objective : To assess the efficacy of a derivative in inhibiting cancer cell proliferation.
- Findings : The compound showed significant anti-proliferative activity against various tumor cell lines by disrupting STAT3 signaling pathways.
Research Findings
Recent research has highlighted the following key points regarding the biological activity of this compound:
| Study Focus | Key Findings | Reference |
|---|---|---|
| COX Inhibition | Selective inhibition with low IC50 for COX-1 | |
| Anticancer Activity | Disruption of STAT3 signaling leading to reduced proliferation | |
| Structure-Activity Relationship (SAR) | Modifications enhance selectivity and potency |
特性
IUPAC Name |
4,5,6,6,6-pentafluorohexa-1,4-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5/c1-2-3-4(7)5(8)6(9,10)11/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHISQINKOYHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409313 |
Source


|
| Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-22-9 |
Source


|
| Record name | 4,5,6,6,6-pentafluorohexa-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













